molecular formula C₂₆H₄₆O₃Si B1147241 (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol CAS No. 61252-35-5

(3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol

Cat. No.: B1147241
CAS No.: 61252-35-5
M. Wt: 434.73
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Description

The compound (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol is a synthetic derivative of androstane, a steroid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methyl iodide (MeI) and a strong base like sodium hydride (NaH).

    Cyclization: The cycloandrostan framework is formed through intramolecular cyclization reactions, often facilitated by Lewis acids or other catalysts.

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the steroid framework, potentially altering its biological activity.

    Substitution: The methoxy and tert-butyldimethylsilyloxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17-hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex steroid derivatives. Its unique functional groups allow for selective modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The steroid framework is known to interact with various biological targets, making it a useful scaffold for drug discovery.

Medicine

Medically, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and hormone-regulating activities. The specific modifications in (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol may enhance its efficacy or reduce side effects.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale production processes.

Mechanism of Action

The mechanism of action of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s steroid framework allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit enzymes involved in steroid metabolism or bind to hormone receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Androstan-17-one: A simpler steroid with a ketone group at the 17th position.

    Testosterone: A naturally occurring steroid hormone with a hydroxyl group at the 17th position.

    Methandrostenolone: A synthetic anabolic steroid with modifications at the 17th and 1st positions.

Uniqueness

The uniqueness of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol lies in its specific functional groups, which provide distinct chemical and biological properties. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, while the methoxy group may influence its interaction with biological targets.

Properties

IUPAC Name

(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3/t16-,17-,18+,19+,20+,21+,22-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPPKHIKAOYONS-JPKZKBHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]1(C3)[C@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H](C[C@@H]5O[Si](C)(C)C(C)(C)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747273
Record name (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61252-35-5
Record name (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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